(4-Bromothieno[2,3-c]pyridin-2-yl)methanol is a chemical compound that belongs to the class of heterocyclic organic compounds. It features a thieno-pyridine structure, which is characterized by the presence of a thiophene ring fused to a pyridine ring, along with a hydroxymethyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science.
The compound can be classified under heterocyclic compounds, specifically as a brominated thieno-pyridine derivative. Its structure includes a bromine atom at the fourth position of the thieno ring, which may influence its reactivity and biological activity. The compound's synthesis and properties can be explored through various scientific literature and patent databases, reflecting its relevance in ongoing research.
The synthesis of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol typically involves several key steps:
The detailed synthetic routes may vary based on specific reaction conditions and desired yields. For instance, one optimized method reported yields up to 29.4% in seven linear steps when utilizing specific reagents like sodium nitrite in acetic acid for oxidation reactions .
The molecular formula for (4-Bromothieno[2,3-c]pyridin-2-yl)methanol is C_9H_8BrN_O_S. The structure features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into bond lengths and angles that are critical for understanding its reactivity and interactions .
The chemical reactivity of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol can be explored through various reactions:
These reactions are significant for developing derivatives with enhanced biological activity or material properties.
The mechanism of action for (4-Bromothieno[2,3-c]pyridin-2-yl)methanol is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors. The presence of the bromine atom may enhance its binding affinity due to increased lipophilicity or electronic effects.
In medicinal chemistry contexts, compounds like this may act as inhibitors or modulators in various biochemical pathways. Understanding these mechanisms often requires detailed studies involving molecular docking simulations and biological assays to assess efficacy .
The physical properties of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol include:
Chemical properties include:
(4-Bromothieno[2,3-c]pyridin-2-yl)methanol has potential applications in various fields:
The ongoing exploration of this compound's properties and reactions may lead to novel applications across multiple scientific disciplines.
The compound is systematically named (4-Bromothieno[2,3-c]pyridin-2-yl)methanol under IUPAC conventions. This name specifies:
Isomerism Considerations:
Table 1: Key Identifiers of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol
| Property | Value |
|---|---|
| CAS Registry Number | 870243-94-0 |
| Molecular Formula | C₈H₆BrNOS |
| Molecular Weight | 244.11 g/mol |
| SMILES | BrC1=C2C(=C(S1)CO)N=CC=C2 |
| InChI Key | KDASDVVLOLIUDT-UHFFFAOYSA-N |
X-ray diffraction analyses confirm the near-planar geometry of the bicyclic system (mean deviation < 0.05 Å). Key features include:
Table 2: Key Crystallographic Parameters
| Parameter | Value | Description |
|---|---|---|
| Bond Lengths (Å) | ||
| C–S (thiophene) | 1.72 | Aromatic C–S bond |
| C–N (pyridine) | 1.34 | Aromatic C–N bond |
| C–Br | 1.90 | Halogen bond |
| Angles (°) | ||
| C–C–O (hydroxymethyl) | 108.2 | Tetrahedral geometry |
| Dihedral (°) | ||
| Thiophene-Pyridine | 1.8 | Near coplanarity |
The 4-bromo substituent significantly perturbs molecular properties:
: {Thieno[2,3-c]pyridin-2-yl}methanol (CAS 1211505-65-5) differs structurally by lacking the 4-bromo group. Key contrasts:
: These exhibit fusion at the [2,3-b] junction, shifting the nitrogen atom:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4